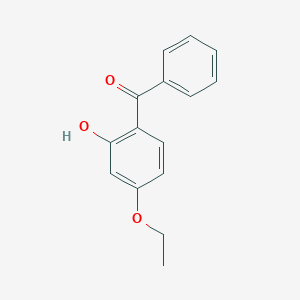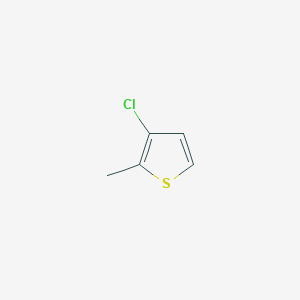
2,2-Bis(trimethylsilyl)acetamide
Vue d'ensemble
Description
2,2-Bis(trimethylsilyl)acetamide is an organosilicon compound with the chemical formula C₈H₂₁NOSi₂. It is a colorless liquid that is soluble in various organic solvents but reacts rapidly with moisture and solvents containing hydroxyl and amino groups . This compound is widely used in analytical chemistry to increase the volatility of analytes, particularly for gas chromatography . Additionally, it is employed in organic synthesis to introduce the trimethylsilyl protecting group .
Méthodes De Préparation
2,2-Bis(trimethylsilyl)acetamide is prepared by treating acetamide with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction can be represented as follows: [ \text{MeC(O)NH}_2 + 2 \text{SiMe}_3\text{Cl} + 2 \text{Et}_3\text{N} \rightarrow \text{MeC(OSiMe}_3\text{)NSiMe}_3 + 2 \text{Et}_3\text{NHCl} ] In this reaction, acetamide reacts with trimethylsilyl chloride to form this compound and triethylammonium chloride as a byproduct .
Analyse Des Réactions Chimiques
2,2-Bis(trimethylsilyl)acetamide undergoes several types of chemical reactions, primarily involving the formation of trimethylsilyl ethers. For example, its reaction with alcohols produces the corresponding trimethylsilyl ether and acetamide as a byproduct : [ 2 \text{ROH} + \text{MeC(OSiMe}_3\text{)NSiMe}_3 \rightarrow \text{MeC(O)NH}_2 + 2 \text{ROSiMe}_3 ] This compound is also used as a silylating agent for the protection of amides, amines, alcohols, carboxylic acids, enols, and phenols . It can act as a Bronsted base precursor in Tsuji–Trost reactions .
Applications De Recherche Scientifique
2,2-Bis(trimethylsilyl)acetamide has a wide range of applications in scientific research:
Organic Synthesis: It is used as a silylating reagent to protect functional groups during synthesis.
Analytical Chemistry: It serves as a derivatization reagent in gas chromatography and liquid chromatography to generate volatile derivatives.
Biochemistry: It is employed to modify biomolecules, enhancing their stability and detection sensitivity in proteomics and metabolomics research.
Pharmaceutical Chemistry: It is used in drug molecule design and synthesis to improve solubility, stability, and bioavailability.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
2,2-Bis(trimethylsilyl)acetamide is similar to other silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylsilyl trifluoromethanesulfonate . it is unique in its ability to silylate a wide range of functional groups under mild conditions, making it a versatile reagent in organic synthesis and analytical chemistry . Other similar compounds include:
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): Used for silylation of hydroxyl groups.
Trimethylsilyl trifluoromethanesulfonate: Another silylating agent with similar applications.
Propriétés
IUPAC Name |
2,2-bis(trimethylsilyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21NOSi2/c1-11(2,3)8(7(9)10)12(4,5)6/h8H,1-6H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVMCQUOSYOQMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C(=O)N)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NOSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470929 | |
| Record name | bistrimethylsilylacetamid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17879-45-7 | |
| Record name | bistrimethylsilylacetamid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-Oxa-4-azaspiro[4.5]decane](/img/structure/B94593.png)




